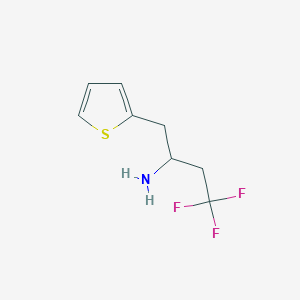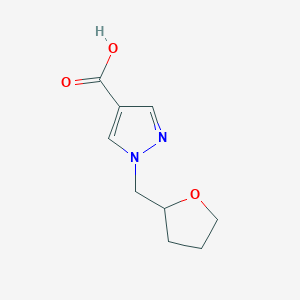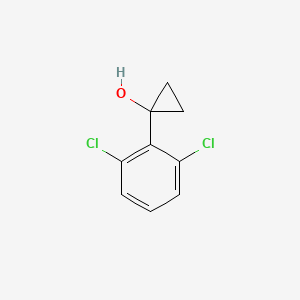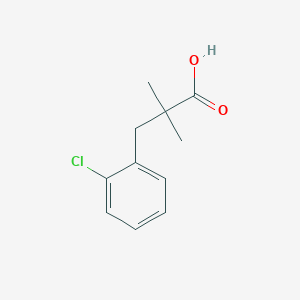
3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
“3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It’s also known as 3-(2-Chlorophenyl)propionic acid . This compound is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid” consists of a three-carbon chain linked to a chlorophenyl group and a carboxylic acid group . The average mass of the molecule is 184.620 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid” are not available, similar compounds like chalcones and their derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been synthesized and evaluated for its potential as an anticonvulsant agent . It was tested in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
In addition to its anticonvulsant properties, the compound has also been investigated for its antinociceptive (pain-relieving) activity . This is particularly relevant as anticonvulsant drugs are often effective in neuropathic pain management . The antinociceptive activity was investigated in the formalin model of tonic pain .
Interaction with Neuronal Channels
The compound has shown affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Non-Toxic Properties
The compound was also tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect . This is an important factor when considering the safety profile of a potential therapeutic agent .
Chemical Research
The compound is used in chemical research and is available from scientific chemical suppliers . It is typically sold in a high-purity form for use in various types of chemical research .
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of research possibilities .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or activate certain enzymes, alter the conformation of proteins, or modulate signal transduction pathways.
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse cellular effects .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMBQPGSRWDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)
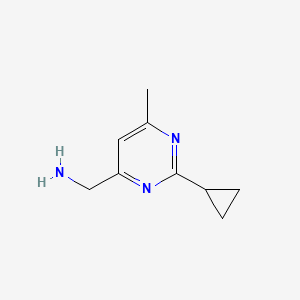

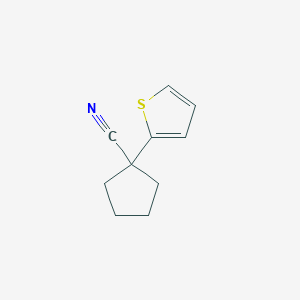
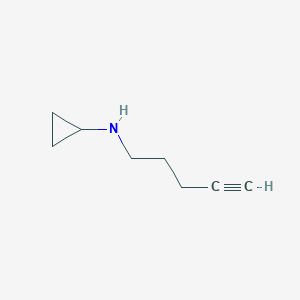
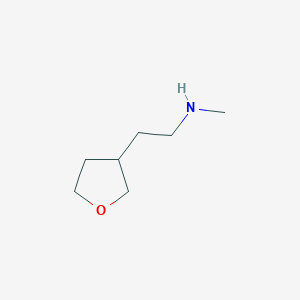
![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)


